1-(3,4-Dimethoxybenzyl)piperazine
Overview
Description
1-(3,4-Dimethoxybenzyl)piperazine, commonly known as DMBP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has gained significant attention in scientific research due to its potential therapeutic applications. DMBP has been found to exhibit various biochemical and physiological effects, which make it an attractive candidate for further investigation.
Scientific Research Applications
1. Analytical Studies in Designer Drug Modification
A study by Abdel-Hay et al. (2013) focused on the electron ionization mass spectrometric properties of dimethoxybenzyl-N-methylpiperazines, which includes compounds like 1-(3,4-Dimethoxybenzyl)piperazine. This research is significant for understanding the mass spectrometric behavior of such substances, aiding in the identification and analysis of novel designer drugs (Abdel-Hay, Deruiter, & Clark, 2013).
2. Potential in Cardiotropic Activity
Mokrov et al. (2019) synthesized a series of compounds including 1-(methoxybenzyl)-4-[2-((methoxybenzyl)amino)ethyl]piperazin-2,3-diones and found that certain derivatives demonstrated significant antiarrhythmic activity. This research highlights the potential of such compounds in developing treatments for cardiac arrhythmias (Mokrov et al., 2019).
3. Applications in Drug Synthesis
Almalghrabi et al. (2021) synthesized a series of N,N-disubstituted piperazines, including variants of dimethoxybenzyl derivatives, for potential use as designer drug analogues. This research contributes to the understanding of the chemical properties and potential applications of such compounds in pharmaceutical synthesis (Almalghrabi, Abiedalla, Dhanasakaran, Deruiter, & Clark, 2021).
4. Investigation of Piperazine Derivatives for Therapeutic Applications
Xu et al. (1995) designed and synthesized new 3,4-dimethoxybenzoyl-piperazine derivatives for potential therapeutic applications. This research indicates the exploration of piperazine derivatives in the development of new drugs (Xu, Deng, Qin, Zhang, & Yang, 1995).
5. Role in Antimicrobial Drug Development
Shroff et al. (2022) investigated the piperazine unit in various drugs, including its use in antimicrobial agents. This research underscores the importance of piperazine derivatives, such as 1-(3,4-Dimethoxybenzyl)piperazine, in developing effective antimicrobial drugs (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIFCGFFEZDWSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCNCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366892 | |
Record name | 1-(3,4-dimethoxybenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)piperazine | |
CAS RN |
32231-07-5 | |
Record name | 1-(3,4-dimethoxybenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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